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Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-leucine
monohydrate (BOC-D-Leucine monohydrate), a critical chiral building block in modern
organic synthesis. The document details its chemical structure, stereochemical configuration,
and key physicochemical properties. Furthermore, it outlines its significant applications,
particularly in peptide synthesis and the development of therapeutic agents. Detailed
experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)
are provided to aid researchers in its identification and quality assessment.

Introduction

BOC-D-Leucine monohydrate is a derivative of the unnatural D-isomer of the amino acid
leucine.[1] The defining features of this compound are the tert-butoxycarbonyl (BOC) protecting
group attached to the alpha-amino nitrogen and the presence of a single water molecule within
its crystalline structure.[2] The BOC group is an acid-labile protecting group, which is invaluable
in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[3] Its
stability under neutral or basic conditions, coupled with its ease of removal under mild acidic
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conditions (e.g., with trifluoroacetic acid), makes it an ideal choice for preventing unwanted side
reactions at the amino terminus during peptide chain elongation.[3][4]

The D-configuration of the leucine moiety introduces a specific chirality, making BOC-D-
Leucine a crucial component for synthesizing peptides with modified structures and functions.
[5] Non-natural amino acids like D-leucine are incorporated into peptide-based therapeutics to
enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic
profiles.[6]

Structure and Stereochemistry
Chemical Structure

BOC-D-Leucine monohydrate is composed of three key components: the D-leucine
backbone, the N-terminal BOC protecting group, and a water molecule of hydration.

e D-Leucine Core: The core of the molecule is the amino acid leucine, which features an
isobutyl side chain. The "D" designation refers to the stereochemical configuration at the
alpha-carbon (a-carbon).

e BOC Protecting Group: The tert-butoxycarbonyl group, (CH3)sC-O-C(=0)-, is attached to the
nitrogen atom of the amino group. This bulky group sterically hinders the nitrogen, preventing
it from participating in nucleophilic reactions until it is intentionally removed.

o Water of Hydration: The monohydrate form indicates that one molecule of water is
incorporated into the crystal lattice for each molecule of the BOC-amino acid.

The systematic IUPAC name for the anhydrous form is (2R)-2-{[(tert-Butoxy)carbonyl]lamino}-4-
methylpentanoic acid.

Stereochemistry

The stereochemistry of BOC-D-Leucine monohydrate is centered at the a-carbon. The "D"
configuration specifies that, when viewed with the carboxyl group at the top and the side chain
at the bottom in a Fischer projection, the amino group is on the right side. In the Cahn-Ingold-
Prelog (CIP) priority system, this corresponds to an (R) configuration at the a-carbon.[2] This
specific stereochemistry is critical, as the biological activity of peptides is highly dependent on
the chirality of their constituent amino acids.
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Caption: Logical structure of BOC-D-Leucine Monohydrate.

Physicochemical Properties

A summary of the key physicochemical properties of BOC-D-Leucine monohydrate is

presented in the table below. These properties are essential for its handling, storage, and

application in chemical reactions.

Property

Value

References

CAS Number

16937-99-8

[2]15](6]

Molecular Formula

C11H21NO4-H20

[2]

Molecular Weight 249.31 g/mol [2]
Appearance White crystalline powder [2][6]
Melting Point 80-90°C [2]

Optical Rotation [a]D2°

+24 £ 2° (c=2 in Acetic Acid)

[2]

Solubility

Soluble in dimethyl sulfoxide
(DMSO), methanol, ethanol;

sparingly soluble in acetic acid;

insoluble in dichloromethane
and ethyl acetate. Low

solubility in water.

(5161071

Storage Temperature

0 -8 °C, sealed in a dry, dark

place.

[2]

Applications in Research and Drug Development

BOC-D-Leucine monohydrate is a vital intermediate in the synthesis of a wide range of

pharmaceutical compounds.[6] Its primary application is in peptide synthesis, where it serves

as a building block for creating peptides with enhanced therapeutic properties.[8]

o Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide

synthesis.[4] The incorporation of D-amino acids can significantly increase the metabolic
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stability of peptide drugs by making them resistant to proteases, which typically recognize
only L-amino acids. This leads to a longer in-vivo half-life.

e Pharmaceutical Intermediates: BOC-D-Leucine is a key side chain for the synthesis of the
antiviral drug atazanavir, which is used to treat HIV/AIDS.[6] It is also a precursor in the
synthesis of other therapeutic agents, including anti-cancer, anti-inflammatory, and anti-
hepatitis C virus drugs.[6]

o Asymmetric Synthesis: It is also utilized as a catalyst or chiral auxiliary in various asymmetric
reactions.[6]

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity
of BOC-D-Leucine monohydrate. Below are detailed protocols for its analysis using common
spectroscopic techniques.

Characterization Workflow Data Output
Molecular Weight
Mass Spectrometry & Fragmentation
BOC-D-Leucine Monohydrate Sample

FTIR Spectroscopy Flzgcztg nal S r%u_ﬂ)lDT

Structural Confirmation
(Proton Environment)

1H NMR Spectroscopy

Click to download full resolution via product page

Caption: Analytical workflow for compound characterization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is used to confirm the molecular structure by identifying the chemical environment of
all protons in the molecule.
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o Objective: To verify the presence of the BOC group, the leucine side chain, and the a-proton,
and to assess the sample's purity.

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Sample Preparation:

o Dissolve 5-10 mg of BOC-D-Leucine monohydrate in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3).

o Transfer the solution to a standard 5 mm NMR tube.
o Data Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Integrate all signals to determine the relative number of protons.
o Expected Chemical Shifts (8) in CDCls:

o ~0.95 ppm: Doublet, 6H. Corresponds to the two methyl groups (-CH(CH?s)z) of the
isobutyl side chain.

o ~1.45 ppm: Singlet, 9H. This is the characteristic signal for the nine equivalent protons of
the tert-butyl group of the BOC protector.

o ~1.60-1.80 ppm: Multiplet, 3H. Corresponds to the -CHz- and -CH- protons of the isobutyl
side chain.

o ~4.30 ppm: Multiplet, 1H. The proton attached to the chiral a-carbon (-CH(NH)-).
o ~5.00 ppm: Broad singlet or doublet, 1H. The N-H proton of the carbamate.

o ~10.0-12.0 ppm: Broad singlet, 1H. The acidic proton of the carboxylic acid group (-
COOH). The signal for the water of hydration may also appear in this region or as a
broader signal elsewhere, depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is used to identify the key functional groups present in the molecule.

» Objective: To confirm the presence of the carboxylic acid, carbamate (BOC group), and N-H
functionalities.

e Instrumentation: An FTIR spectrometer.
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid BOC-D-Leucine monohydrate powder directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i,

o Expected Characteristic Absorption Bands (wavenumbers, cm™1):
o ~3350 cm~1: N-H stretching vibration of the carbamate.
o ~2850-3000 cm~1: C-H stretching vibrations of the alkyl groups (isobutyl and tert-butyl).
o ~1710 cm~1: C=0 stretching of the carboxylic acid.
o ~1690-1700 cm~1: C=0 stretching of the carbamate (BOC group).[9]
o ~1365 and 1390 cm~1: Characteristic bands for the C-(CHs)s group.[9]

o Broad band ~2500-3300 cm~1: O-H stretching of the hydrogen-bonded carboxylic acid and
the water of hydration.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and to study the fragmentation
pattern of the molecule, further confirming its structure.

e Objective: To confirm the molecular weight of the anhydrous compound and observe
characteristic fragmentation patterns.

e Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
e Sample Preparation:

o Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like
methanol or acetonitrile/water.

o Infuse the solution directly into the ESI source or inject it via an HPLC system.
o Data Acquisition:
o Acquire spectra in both positive and negative ion modes.

o Positive lon Mode (ESI+): Look for the protonated molecule [M+H]* and other adducts like
[M+Na]*.

o Negative lon Mode (ESI-): Look for the deprotonated molecule [M-H]~.
o Expected Results:

o Molecular lon: The anhydrous molecular weight is 231.29 g/mol . In positive ion mode, a
prominent peak at m/z 232.2 [M+H]* is expected.[6] In negative ion mode, a peak at m/z
230.3 [M-H]~ should be observed.

o Fragmentation: A common fragmentation pathway for BOC-protected amino acids is the
loss of the BOC group or parts of it. Characteristic fragment ions may include:

» Loss of tert-butyl group (-57 Da): [M+H - 57]*
» Loss of isobutylene (-56 Da) via McLafferty rearrangement.

» Loss of CO2 (-44 Da) from the BOC group or the carboxylic acid.
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» Loss of the entire BOC group (-101 Da): [M+H - 101]*, corresponding to the protonated
D-leucine.

Conclusion

BOC-D-Leucine monohydrate is a fundamentally important molecule for chemists and
pharmaceutical scientists. Its well-defined structure and stereochemistry, combined with the
versatile reactivity afforded by the BOC protecting group, make it an indispensable tool for the
synthesis of complex, chirally pure molecules. A thorough understanding of its properties and
the application of the analytical protocols described herein are crucial for ensuring the quality
and success of research and development endeavors that utilize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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